molecular formula C22H32N2O2 B1196262 Dopexamine CAS No. 86197-47-9

Dopexamine

Cat. No.: B1196262
CAS No.: 86197-47-9
M. Wt: 356.5 g/mol
InChI Key: RYBJORHCUPVNMB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dopexamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stimulates beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . These interactions lead to increased cardiac output and enhanced blood flow to peripheral vascular beds . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, further contributing to its cardiovascular effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By stimulating beta-2 adrenergic receptors and dopamine receptors D1 and D2, this compound enhances cardiac contractility and vasodilation . This results in improved tissue perfusion and oxygen delivery, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions trigger a cascade of intracellular signaling events that lead to increased cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation . Additionally, this compound inhibits the neuronal re-uptake of norepinephrine, which prolongs its action and contributes to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over short-term administration . The compound’s stability and sustained action are crucial for its therapeutic applications in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases cardiac output and improves tissue perfusion without significant adverse effects . At higher doses, this compound may cause tachycardia, hypertension, and other cardiovascular complications . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions influence metabolic flux and metabolite levels, contributing to its cardiovascular effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound exerts its effects at the appropriate cellular sites, contributing to its therapeutic efficacy .

Preparation Methods

The synthesis of dopexamine involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:

Industrial production methods for this compound are similar but are optimized for large-scale production, ensuring high yield and purity. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Dopexamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dopexamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dopexamine is unique in its dual action on both beta-2 adrenergic receptors and dopamine receptors. Similar compounds include:

This compound’s unique combination of beta-2 adrenergic and dopamine receptor activity distinguishes it from these other compounds, providing a distinct therapeutic profile.

Properties

IUPAC Name

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBJORHCUPVNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86484-91-5 (di-hydrochloride)
Record name Dopexamine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048666
Record name Dopexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86197-47-9
Record name Dopexamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86197-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopexamine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopexamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dopexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOPEXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dopexamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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